molecular formula C28H24Cl2N2O3S B2618188 N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide CAS No. 314042-75-6

N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B2618188
CAS No.: 314042-75-6
M. Wt: 539.47
InChI Key: QFOXQLJDOLBHAR-UHFFFAOYSA-N
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Description

N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbazole core substituted with dichloro groups, a hydroxypropyl chain, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the initial formation of the carbazole core, followed by chlorination to introduce the dichloro groups. The hydroxypropyl chain is then attached through a nucleophilic substitution reaction. Finally, the benzenesulfonamide moiety is introduced via sulfonation and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N,4-dimethylbenzenesulfonamide
  • N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide

Uniqueness

N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-phenylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both dichloro and sulfonamide groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24Cl2N2O3S/c1-19-7-11-24(12-8-19)36(34,35)32(22-5-3-2-4-6-22)18-23(33)17-31-27-13-9-20(29)15-25(27)26-16-21(30)10-14-28(26)31/h2-16,23,33H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOXQLJDOLBHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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